5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core. Key structural elements include:
- A tert-butoxycarbonyl (Boc) group at position 5, which serves as a protective group for amines, enhancing solubility and stability during synthetic processes.
- A methyl group at position 2, contributing to steric bulk and lipophilicity.
- A carboxylic acid moiety at position 7, which enhances polarity and enables hydrogen-bonding interactions, critical for biological activity or coordination in metal complexes.
The compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting drugs, though specific applications require further validation .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-6-8-5-15(4)14-10(8)9(7-16)11(17)18/h5,9H,6-7H2,1-4H3,(H,17,18) |
InChI Key |
RJJMDTHNGQEPSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection and Cyclocondensation
The tert-butoxycarbonyl (Boc) group is introduced early to protect reactive amines during synthesis. A common approach involves:
-
Starting Material : Ethyl 3-aminopropanoate hydrochloride or N-Boc-protected azetidine-3-carboxylic acid.
-
Cyclocondensation : Reacting with methylhydrazine or acrylonitrile to form the pyrazolo[4,3-c]pyridine core.
-
Boc Installation : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Cs₂CO₃ or NaHCO₃).
Example Protocol (from CN113264931B):
-
Step 1 : Ethyl 3-aminopropanoate reacts with acrylonitrile in methanol/NaOH to form a secondary amine.
-
Step 2 : Boc protection with Boc₂O in toluene yields tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate (76% yield).
-
Step 3 : Cyclocondensation with methylhydrazine in ethanol forms the Boc-protected pyrazolo[4,3-c]pyridine core (60% yield).
Suzuki-Miyaura Coupling for Functionalization
Suzuki-Miyaura cross-coupling is employed to introduce aryl/heteroaryl groups at specific positions. For example:
-
Substrate : 4-Iodophenylphosphonate or iodoarylpyrazole intermediates.
-
Conditions : Pd(dppf)Cl₂ catalyst, Cs₂CO₃ base, dry 1,4-dioxane at 100°C.
Data Table 1 : Optimization of Suzuki-Miyaura Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 81–86 |
| Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 45 |
Hydrolysis and Deprotection
Final hydrolysis of ester intermediates to carboxylic acids is critical:
Example :
Ethyl 5-Boc-2-methyl-pyrazolo[4,3-c]pyridine-7-carboxylate is hydrolyzed with LiOH (3 equiv) in THF/H₂O (3:1) at 25°C for 12 h, followed by acidification to pH 4–5 with HCl.
Alternative Routes
N-Alkylation of Pyrazole Intermediates
N-Alkylation with methyl iodide or mesylates introduces the 2-methyl group:
Data Table 2 : N-Alkylation Efficiency
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | Cs₂CO₃ | DMF | 80 | 88 |
| Mesylate | K₂CO₃ | DMSO | 100 | 76 |
One-Pot Tandem Reactions
Recent patents disclose one-pot methods to reduce step count:
-
Cyclization-Hydrolysis : Combining cyclocondensation (with hydrazine hydrate) and ester hydrolysis in acetic acid.
-
Catalytic Hydrogenation : Using Pd/C and H₂ to reduce nitriles to amines post-cyclization.
Example :
A mixture of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate, methylhydrazine, and acetic acid is heated at 80°C for 6 h, followed by Pd/C-catalyzed hydrogenation to yield the Boc-protected amine (96% yield).
Challenges and Solutions
Regioselectivity in Cyclization
Unwanted regioisomers may form during pyrazole ring closure. Strategies include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyridine ring, converting it to a piperidine ring.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine: In biological research, derivatives of this compound have shown potential as inhibitors of specific enzymes and receptors. They are being investigated for their potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry: In the pharmaceutical industry, the compound serves as a building block for the synthesis of drug candidates. Its ability to undergo selective reactions makes it valuable for the development of complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Difference :
- Substituent : Cyclopropylmethyl replaces the methyl group at position 2.
- Functional Group : An acetic acid chain is appended to position 7 instead of a direct carboxylic acid.
Implications : - Metabolic Stability : The cyclopropane ring may enhance metabolic stability by resisting oxidative degradation.
- Acidity : The acetic acid side chain has a lower pKa (~4.7) than the direct carboxylic acid (~2.5), altering ionization under physiological conditions.
Evidence : This derivative is commercially available (CAS:1391733-79-1), indicating its relevance in medicinal chemistry .
Heterocyclic Analogs: Benzothiazolopyridine Derivatives
Structural Difference : Compounds like 5-(4-chlorophenyl)-4-oxo-2-thioxo-1,3,4,5-tetrahydro-2H-benzo[4',5']thiazolo[3',2':1,6]pyrido[2,3-d]pyrimidine-6-carbonitrile () replace the pyrazolo-pyridine core with a benzothiazolopyridine system.
Implications :
- Electron Density : The thiazole ring introduces electron-deficient regions, affecting binding to biological targets like kinases.
- Biological Activity : Such derivatives are often explored as anticancer or antimicrobial agents due to their extended π-systems and heteroatom-rich scaffolds .
Research Findings and Gaps
- Synthetic Utility : The Boc group in all derivatives facilitates selective deprotection, enabling modular synthesis of drug candidates.
- Data Limitations : Experimental comparisons of solubility, stability, and bioactivity are lacking in the provided evidence, necessitating further studies.
Biological Activity
5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS No. 1706446-22-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo-pyridine core structure, which is known for various biological activities. The molecular formula is , with a molecular weight of 282.30 g/mol. Its structural characteristics include:
- Functional Groups : Tert-butoxycarbonyl (Boc) and carboxylic acid.
- Physical Properties : Specific boiling points and solubility data are not widely reported.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazolo-pyridine have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 0.5 to 8 μg/mL against these pathogens .
Anticancer Properties
Research has suggested that pyrazolo-pyridine derivatives may possess anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. The evaluation of related compounds in vitro has shown promising results against several cancer cell lines, indicating potential for further development .
The exact mechanism of action for 5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid requires further investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in pathogenic processes or cancer progression.
Synthesis and Characterization
A study focused on synthesizing various pyrazolo-linked pyridine carboxylic acids demonstrated the successful creation of this compound and evaluated its biological properties. The synthesized compounds were characterized using NMR and mass spectrometry techniques to confirm their structures .
Data Table: Biological Activity Overview
Q & A
Q. Optimization Parameters :
Basic: Which analytical techniques are critical for characterizing intermediates and final products?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrazole vs. pyridine ring substitution) and Boc-group integrity .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, especially for Boc-deprotection byproducts .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydro-pyridine ring (e.g., chair vs. boat conformations) .
Advanced: How can stereochemical outcomes during cyclization be controlled or predicted?
Answer:
Stereochemistry is influenced by:
- Substrate Pre-organization : Bulky substituents (e.g., tert-butyl) bias ring conformations during cyclization, favoring specific diastereomers .
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies and guides solvent/catalyst selection to favor desired stereoisomers .
Example : DFT calculations for pyrazolo-pyridine derivatives show that axial Boc-group placement reduces steric strain, stabilizing the major product .
Advanced: What methodologies address contradictions in reported biological activity data for this scaffold?
Answer:
Discrepancies in bioactivity data (e.g., IC50 variability) often arise from:
- Impurity Profiles : Side products (e.g., de-Boc derivatives) can skew assay results. Use preparative HPLC to isolate >98% pure batches .
- Assay Conditions : Adjust buffer pH (e.g., phosphate vs. Tris) to account for compound ionization states in enzymatic assays .
Case Study : Conflicting antimicrobial data resolved by standardizing MIC testing protocols across labs .
Intermediate Handling: How should air- or moisture-sensitive intermediates be managed during synthesis?
Answer:
- Schlenk Techniques : Use inert atmospheres (N2/Ar) for Boc-protection steps to prevent hydrolysis .
- Storage : Store intermediates at -20°C in sealed, desiccated vials with molecular sieves .
- Safety Protocols : Employ fume hoods and PPE (gloves/goggles) when handling reactive reagents (e.g., trifluoromethylating agents) .
Advanced: What computational tools predict reactivity trends for modifying the pyrazolo-pyridine core?
Answer:
- Molecular Dynamics (MD) : Simulates solvent effects on nucleophilic attack sites (e.g., C-3 vs. C-7 carboxyl reactivity) .
- Docking Studies : Identifies binding poses for structure-activity relationship (SAR) optimization in drug discovery .
Example : MD simulations for analogous compounds revealed that electron-withdrawing groups at C-2 enhance electrophilic substitution at C-7 .
Data Contradiction: How to resolve discrepancies in NMR chemical shift assignments?
Answer:
- 2D NMR (COSY, NOESY) : Distinguishes overlapping signals in congested spectral regions (e.g., δ 1.2–1.5 ppm for Boc methyl groups) .
- Isotopic Labeling : 15N-labeled analogs clarify nitrogen connectivity in the pyrazole ring .
Case Study : Misassignment of a methyl resonance corrected via HMBC correlation to adjacent carbonyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
